![molecular formula C16H19N3O4S B2430697 N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886929-19-7](/img/structure/B2430697.png)
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, also known as F2645-0645.
Antimalarial Research
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: has shown potential as an antimalarial agent. Its structure allows it to inhibit key enzymes in the malaria parasite, such as Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). This inhibition disrupts the parasite’s life cycle, making it a promising candidate for further development in malaria treatment .
Antitumor Activity
This compound has been evaluated for its antitumor properties. Studies have shown that derivatives containing the methyl phenyl sulfone group exhibit significant antiproliferative activity against various human cancer cell lines, including MGC-803, Eca-109, PC-3, and MCF-7. The compound induces apoptosis and inhibits colony formation and migration of cancer cells, making it a potential candidate for cancer therapy .
Anti-HIV Research
Research has indicated that compounds similar to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can be effective in inhibiting HIV-1. These compounds target the HIV-1 gp41 binding site, preventing the virus from entering host cells. This makes them valuable in the development of new antiretroviral drugs .
Anti-inflammatory Applications
The compound has potential anti-inflammatory properties. Its structure allows it to inhibit specific pathways involved in inflammation, such as the NF-κB pathway. This inhibition can reduce the production of pro-inflammatory cytokines, making it useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Research
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: has been studied for its antibacterial properties. It can inhibit the growth of various bacterial strains by targeting bacterial enzymes and disrupting cell wall synthesis. This makes it a potential candidate for developing new antibiotics .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .
Antifungal Applications
The compound has also been explored for its antifungal properties. It can inhibit the growth of various fungal species by disrupting their cell membranes and interfering with their metabolic processes. This makes it a potential candidate for developing new antifungal drugs .
Cardioprotective Effects
Studies have indicated that N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide may have cardioprotective effects. It can reduce oxidative stress and inflammation in cardiac tissues, which are common in cardiovascular diseases. This makes it a potential candidate for developing treatments for heart diseases .
Propiedades
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-5-8-12(10-13)15-18-19-16(23-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHRUHASCBWZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)
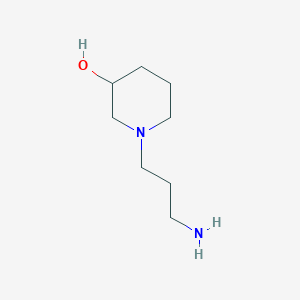

![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)

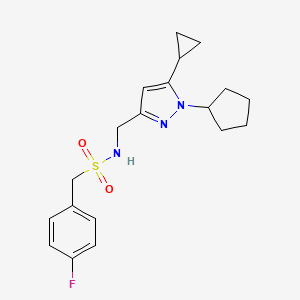
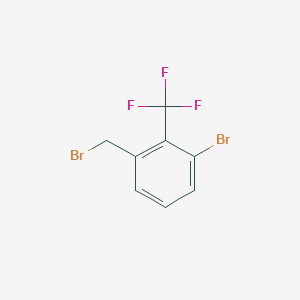
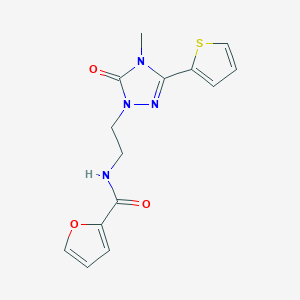

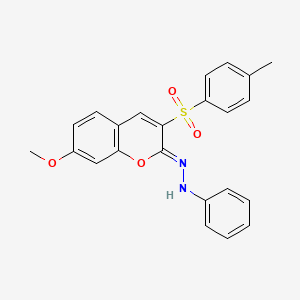
![N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)